Quinolinium, 1,2,3,4-tetrahydro-1,1-dimethyl-7-methylcarbamoyloxy-, iodide

Acetylcholinesterase inhibition Carbamate kinetics Structure-activity relationship

This compound is a quaternary ammonium carbamate featuring a 1,1-dimethyl-1,2,3,4-tetrahydroquinolinium core with an 8-(N-methylcarbamoyloxy) substituent and an iodide counterion (C₁₃H₁₉IN₂O₂, MW 362.21 g·mol⁻¹). It belongs to the tetrahydroquinolinium carbamate structural class, which is mechanistically related to clinically employed acetylcholinesterase (AChE) inhibitors such as neostigmine and pyridostigmine, as well as to the widely used AChE active-site titrant 7-(dimethylcarbamoyloxy)-N-methylquinolinium iodide (M7C).

Molecular Formula C13H19IN2O2
Molecular Weight 362.21 g/mol
CAS No. 63680-79-5
Cat. No. B12298848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinolinium, 1,2,3,4-tetrahydro-1,1-dimethyl-7-methylcarbamoyloxy-, iodide
CAS63680-79-5
Molecular FormulaC13H19IN2O2
Molecular Weight362.21 g/mol
Structural Identifiers
SMILESCNC(=O)OC1=CC=CC2=C1[N+](CCC2)(C)C.[I-]
InChIInChI=1S/C13H18N2O2.HI/c1-14-13(16)17-11-8-4-6-10-7-5-9-15(2,3)12(10)11;/h4,6,8H,5,7,9H2,1-3H3;1H
InChIKeyWRNHQUCICLDKNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinolinium, 1,2,3,4-tetrahydro-1,1-dimethyl-7-methylcarbamoyloxy-, iodide (CAS 63680-79-5): Quaternary Ammonium Monomethylcarbamate for Cholinesterase and Methyltransferase Probe Development


This compound is a quaternary ammonium carbamate featuring a 1,1-dimethyl-1,2,3,4-tetrahydroquinolinium core with an 8-(N-methylcarbamoyloxy) substituent and an iodide counterion (C₁₃H₁₉IN₂O₂, MW 362.21 g·mol⁻¹) . It belongs to the tetrahydroquinolinium carbamate structural class, which is mechanistically related to clinically employed acetylcholinesterase (AChE) inhibitors such as neostigmine and pyridostigmine, as well as to the widely used AChE active-site titrant 7-(dimethylcarbamoyloxy)-N-methylquinolinium iodide (M7C) [1]. The monomethylcarbamate warhead, partially saturated heterocyclic scaffold, and iodide counterion collectively differentiate this entity from the more extensively characterized dimethylcarbamate quinolinium analogs [1].

Why Procuring a Generic Dimethylcarbamate or 7‑yl Isomer Cannot Substitute for CAS 63680‑79‑5


Three structural features of CAS 63680‑79‑5 prohibit straightforward substitution by apparently similar quaternary ammonium carbamates. First, the monomethylcarbamate leaving group confers carbamylation and spontaneous decarbamylation kinetics that are known from general carbamate SAR to differ substantially from the dimethylcarbamate functionality present in neostigmine, pyridostigmine, and M7C [1]. Second, the 8‑position attachment of the carbamate ester on the tetrahydroquinoline scaffold presents the warhead to the enzyme active site in a geometry distinct from that of 7‑substituted regioisomers; Kitz et al. (1967) demonstrated that positional isomerism alone can shift anti‑AChE potency between the neostigmine and pyridostigmine ranges [2]. Third, the iodide counterion alters aqueous solubility, crystallization propensity, and potential interference in fluorescence‑based assays relative to the more common bromide or chloride salts of related compounds [3]. Consequently, any substitution without empirical validation risks introducing uncontrolled variables in enzyme kinetics, structural biology, or assay‑development workflows [1].

Quantitative Differentiation Guide for CAS 63680‑79‑5: Comparator‑Based Evidence Supporting Scientific Selection


Monomethylcarbamate Leaving Group vs. Dimethylcarbamate: Predicted Differential Decarbamylation Kinetics

The target compound bears an N‑methylcarbamoyloxy (monomethylcarbamate) leaving group, in contrast to the N,N‑dimethylcarbamoyloxy group of the extensively characterized M7C titrant and the clinical standards neostigmine and pyridostigmine [1]. Kitz et al. (1967) reported that quinolinium dimethylcarbamates substituted at the 5‑ and 7‑positions exhibited I₅₀ values in the same order of magnitude as neostigmine, with second‑order carbamylation rate constants (k₂) on the order of 10⁴–10⁵ M⁻¹·min⁻¹ for electric eel AChE [1]. Wilson et al. (1960) demonstrated that monomethylcarbamates, as a class, produce carbamyl‑enzyme intermediates that undergo spontaneous reactivation approximately 2‑ to 4‑fold faster than their dimethylcarbamate counterparts, with monomethylcarbamate reactivation half‑lives typically in the range of 30–60 min versus 120–240 min for dimethylcarbamates at pH 7.4 and 25 °C [2]. Direct experimental data for the specific carbamylation and decarbamylation rate constants of CAS 63680‑79‑5 have not been published; the quantitative differential stated here is inferred from class‑level SAR [1][2].

Acetylcholinesterase inhibition Carbamate kinetics Structure-activity relationship

8‑yl vs. 7‑yl Positional Isomer: Geometric Presentation of the Carbamate Warhead at the AChE Active Site

The target compound (CAS 63680‑79‑5) bears the methylcarbamoyloxy substituent at the 8‑position of the tetrahydroquinolinium scaffold, whereas its regioisomer (CAS 63680‑80‑8) places the identical substituent at the 7‑position . Kitz et al. (1967) established that positional isomerism profoundly affects anti‑AChE activity within the quinolinium carbamate series: dimethylcarbamates substituted at the 5‑ and 7‑positions exhibited potency comparable to neostigmine, whereas the 3‑substituted derivative was approximately equipotent to pyridostigmine, representing a significant shift in I₅₀ [1]. The geometric presentation of the carbamate warhead relative to the catalytic serine is governed by the substitution position, affecting both the second‑order carbamylation rate constant (k₂) and the stability of the resulting carbamyl‑enzyme intermediate [1]. No direct head‑to‑head comparison of the 8‑yl and 7‑yl monomethylcarbamate isomers has been published .

Positional isomer Regioisomer activity Acetylcholinesterase

Iodide Counterion vs. Bromide: Physicochemical and Crystallographic Differentiation

CAS 63680‑79‑5 is supplied specifically as the iodide salt (MW 362.21 g·mol⁻¹), whereas many commercial quinolinium carbamate standards (e.g., M7C, CAS 18912‑01‑1) are also available as bromide salts (MW ~315.2 g·mol⁻¹) . Quaternary ammonium iodides generally exhibit lower aqueous solubility than their bromide counterparts because of the larger ionic radius and lower hydration enthalpy of iodide (ΔG_hydration: I⁻ ≈ –280 kJ·mol⁻¹ vs. Br⁻ ≈ –315 kJ·mol⁻¹) [1]. Importantly, iodide provides a strong anomalous scattering signal (f'' at Cu Kα ≈ 6.9 e⁻) that is routinely exploited for single‑wavelength anomalous diffraction (SAD) phasing in macromolecular crystallography, whereas bromide offers a weaker signal (f'' ≈ 1.3 e⁻ at Cu Kα) [1]. In fluorescence‑based assays, the iodide ion is a well‑known dynamic quencher (Stern–Volmer quenching constants with typical fluorophores range from 5 to 15 M⁻¹) and must be controlled for when designing enzymatic activity measurements [2].

Counterion effects Iodide salt Crystallography

Tetrahydroquinoline Saturation vs. Aromatic Quinoline Scaffold of M7C: Impact on Lipophilicity and Non‑Specific Binding

The partially saturated 1,2,3,4‑tetrahydroquinolinium core of CAS 63680‑79‑5 (sp³ carbon fraction, Fsp³, of the heterocyclic core ≈ 0.46) contrasts with the fully aromatic quinolinium scaffold of the widely used AChE titrant M7C (CAS 18912‑01‑1, Fsp³ of the quinolinium core ≈ 0.08) . Lovering et al. (2009) demonstrated that increasing the Fsp³ of a compound correlates with improved aqueous solubility, reduced cytochrome P450 inhibition, and lower promiscuity in screening assays [1]. The estimated logarithmic distribution coefficient (logD₇.₄) for the tetrahydroquinolinium cation is predicted to be approximately 1.5–2.0 log units lower (more hydrophilic) than that of the aromatic quinolinium M7C cation . This is expected to translate into reduced non‑specific protein binding, although direct comparative experimental logD data for the target compound have not been reported .

Tetrahydroquinoline Lipophilicity M7C comparator

Target Compound vs. NNMTi (5‑Amino‑1‑methylquinolinium Iodide): Distinct Substituent Drives Divergent Target Engagement

5‑Amino‑1‑methylquinolinium iodide (NNMTi, CAS 42464‑96‑0) is a well‑validated nicotinamide N‑methyltransferase (NNMT) inhibitor with a published IC₅₀ of 1.2 µM (50 µM SAM, 100 µM nicotinamide) [1]. CAS 63680‑79‑5 shares the quaternary quinolinium cationic core with NNMTi, but differs in three critical structural determinants: (a) a tetrahydroquinoline core instead of aromatic quinoline; (b) an 8‑methylcarbamoyloxy substituent instead of a 5‑amino group; and (c) a gem‑dimethyl quaternary nitrogen center. Neelakantan et al. (2017) established that the nature and position of the quinolinium substituent are key drivers of NNMT inhibitory potency, with >1000‑fold variation observed across a library of N‑methylated quinolinium analogs [1]. Notably, 1‑methylquinolinium itself is the fluorescent reaction product of the NNMT‑catalyzed methylation of quinoline, and structural mimics of this product can serve as substrate‑analog inhibitors or assay probes [2]. The target compound, by virtue of its 8‑methylcarbamoyloxy substituent, is structurally distinct from both the substrate‑competitive NNMTi and the reaction product 1‑methylquinolinium; its NNMT inhibition profile has not been experimentally determined [1].

NNMT inhibition Quinolinium scaffold Nicotinamide N-methyltransferase

Basic Hydrolytic Stability: Monomethylcarbamate vs. Dimethylcarbamate at the 8‑Position

Silva et al. (2011) investigated the mechanism of basic hydrolysis of 6‑quinolinyl and 8‑quinolinyl N,N‑dimethylcarbamates and reported a quadratic dependence of the observed rate constant on hydroxide ion concentration, consistent with a two‑step mechanism involving a tetrahedral intermediate [1]. While this study did not include the target compound, general carbamate SAR indicates that N‑monosubstituted carbamates (monomethylcarbamates) undergo alkaline hydrolysis approximately 3‑ to 10‑fold faster than their N,N‑disubstituted (dimethylcarbamate) counterparts due to reduced steric hindrance at the carbonyl carbon and greater accessibility of the tetrahedral intermediate [2]. For 8‑quinolinyl N,N‑dimethylcarbamates, Silva et al. reported hydrolysis half‑lives of several hours at pH 10 and 25 °C [1]. The monomethylcarbamate analogue is therefore predicted to exhibit a proportionally shorter half‑life under identical alkaline conditions, though direct measurement has not been reported for CAS 63680‑79‑5 [2].

Carbamate hydrolysis Stability 8‑quinolinyl carbamate

Evidence‑Backed Application Scenarios for CAS 63680‑79‑5 in AChE Kinetics, NNMT Probe Development, and Structural Biology


Short‑Duration Reversible AChE Inhibition in Electrophysiology and Kinetic Studies

The monomethylcarbamate functionality of CAS 63680‑79‑5 is predicted, on the basis of class‑level SAR, to yield a carbamyl‑AChE intermediate that reactivates 2‑ to 4‑fold faster than the dimethylcarbamate adduct formed by M7C or neostigmine [1]. This property is potentially advantageous for patch‑clamp electrophysiology experiments and stopped‑flow kinetic analyses where full enzyme recovery must occur within the timeframe of a recording session. Users are cautioned that the predicted kinetic differential has not been experimentally confirmed for this specific compound and must be empirically validated [1].

Positional SAR Studies Mapping Carbamate Geometry in the AChE Active‑Site Gorge

The availability of both the 8‑yl isomer (CAS 63680‑79‑5) and the 7‑yl isomer (CAS 63680‑80‑8) enables systematic comparison of carbamate warhead presentation to the catalytic serine. Kitz et al. (1967) demonstrated that positional isomerism within the quinolinium carbamate class can shift anti‑AChE potency between the neostigmine and pyridostigmine ranges [2]. Procurement of both regioisomers is essential for constructing a quantitative positional‑SAR map, particularly given the absence of published head‑to‑head data for the monomethylcarbamate pair [2].

Macromolecular Crystallography Exploiting Iodide Anomalous Scattering for SAD Phasing

The iodide counterion of CAS 63680‑79‑5 provides a strong anomalous scattering signal (f'' ≈ 6.9 e⁻ at Cu Kα) that is well suited for single‑wavelength anomalous diffraction (SAD) phasing of protein–ligand co‑crystal structures [3]. In contrast, the more common bromide salts of related quinolinium carbamates yield a significantly weaker anomalous signal (f'' ≈ 1.3 e⁻ at Cu Kα) [3]. This makes the iodide salt the preferred form for crystallographers seeking to phase novel enzyme–inhibitor complexes without selenomethionine incorporation or heavy‑atom derivatization.

NNMT Pathway Probe Development as a Potential Substrate Analog or Product Mimic

Given that 1‑methylquinolinium is the fluorescent product of the NNMT‑catalyzed methylation reaction [4], and that the target compound bears structural features of both the quinolinium product and the substrate‑binding pharmacophore, CAS 63680‑79‑5 may serve as a substrate analog or bisubstrate inhibitor probe for NNMT assay development. Its structural divergence from the established NNMT inhibitor NNMTi (IC₅₀ = 1.2 µM) [5] suggests a distinct binding mode that warrants independent characterization. Researchers should empirically validate NNMT activity modulation rather than assuming functional equivalence to existing NNMT inhibitors [5].

Quote Request

Request a Quote for Quinolinium, 1,2,3,4-tetrahydro-1,1-dimethyl-7-methylcarbamoyloxy-, iodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.